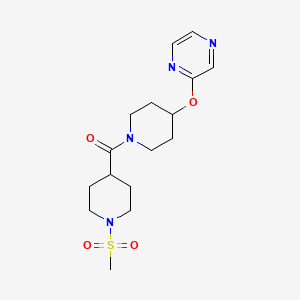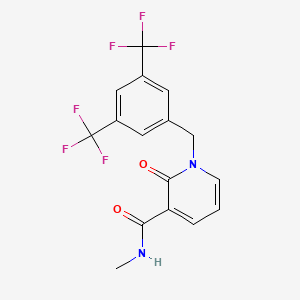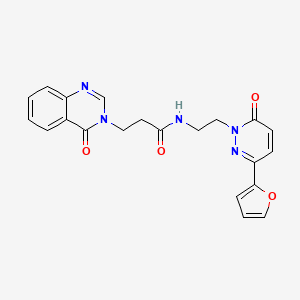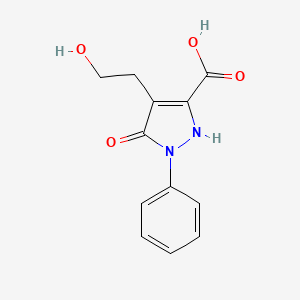
(1-(Methylsulfonyl)piperidin-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1-(Methylsulfonyl)piperidin-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The molecule also contains a pyrazine ring, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The piperidine rings provide a basic nitrogen atom, while the methylsulfonyl and pyrazine groups contribute to the compound’s polarity . The exact three-dimensional structure would depend on the specific conformations of the rings and the orientations of the functional groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The piperidine nitrogen could act as a base or nucleophile, while the sulfonyl group could potentially be reduced . The pyrazine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and aromatic rings could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Research involving molecular interactions of similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with CB1 cannabinoid receptors, demonstrates the potential of these compounds in studying receptor-ligand interactions and developing pharmacophore models. Such studies can aid in understanding how alterations in chemical structures impact binding affinity and receptor activity, which is crucial for drug development processes (Shim et al., 2002).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of related compounds, like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, showcase the importance of these studies in elucidating compound structures, which is fundamental in the field of material science and organic chemistry. These analyses help in understanding the conformational preferences and structural integrity of compounds under different conditions (Girish et al., 2008).
Biological Activity Research
Some studies focus on the synthesis of novel compounds to evaluate their biological activities, such as herbicidal and insecticidal properties. This research area highlights the potential application of such compounds in agriculture and pest management. The development of new compounds with favorable biological activities can lead to the discovery of more efficient and environmentally friendly pesticides (Wang et al., 2015).
Antimicrobial Activity
Research on new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their antimicrobial activity against bacterial and fungal strains indicates the potential application of similar compounds in developing new antimicrobial agents. This area of research is crucial for addressing the growing issue of antibiotic resistance (Mallesha & Mohana, 2014).
Corrosion Inhibition Studies
The application of similar compounds in the prevention of mild steel corrosion in acidic mediums provides insights into their potential use in industrial applications, particularly in the protection of metals from corrosion. This research is valuable for industries seeking cost-effective and efficient methods to extend the lifespan of metal structures and components (Singaravelu & Bhadusha, 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-25(22,23)20-10-2-13(3-11-20)16(21)19-8-4-14(5-9-19)24-15-12-17-6-7-18-15/h6-7,12-14H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKYMSVLPGQPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/no-structure.png)

![3,6-dichloro-N-[3-oxo-3-(piperidin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2965603.png)




![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2965609.png)

![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2965613.png)

